2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Description
The compound 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- (hereafter referred to by its systematic name) is a coumarin derivative characterized by a benzopyran core substituted with a diethylamino group at the 7-position and a carboxamide moiety at the 3-position. Its molecular formula is C18H22IN3O4 (molecular weight: 471.295 g/mol), with an iodoacetyl-functionalized ethylamine side chain . This structural modification enhances its utility as a fluorescent probe, particularly in bioconjugation applications due to the reactive iodoacetyl group, which selectively binds to thiol residues in proteins or peptides .
Key properties include:
- Fluorescence: The diethylamino group at the 7-position induces strong electron-donating effects, red-shifting absorption and emission wavelengths compared to unsubstituted coumarins.
- Reactivity: The iodoacetyl group enables covalent attachment to biomolecules, making it valuable in cellular imaging and biochemical assays .
Structure
3D Structure
Properties
IUPAC Name |
7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17(4-2)10-6-5-9-7-11(13(15)18)14(16)19-12(9)8-10/h5-8,16H,3-4H2,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMPUQANPQHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327913 | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79604-93-6 | |
| Record name | 7-(Diethylamino)-2-imino-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79604-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Functionalized Salicylaldehyde Derivatives
This method involves reacting 7-diethylamino-salicylaldehyde with cyanoacetamide under basic conditions. The diethylamino group is introduced at the outset via a nucleophilic aromatic substitution (NAS) on 7-chlorosalicylaldehyde using diethylamine. Subsequent cyclocondensation with cyanoacetamide in aqueous sodium carbonate yields the imino-carboxamide structure. Key advantages include:
Carbon Suboxide-Mediated Coupling
Adapted from Bonsignore et al., this approach reacts azomethine intermediates with carbon suboxide. For this compound, the azomethine precursor is synthesized from 7-diethylamino-2-hydroxybenzaldehyde and ammonium carboxamide. The reaction proceeds at -70°C in anhydrous ether, followed by gradual warming to room temperature. While effective for analogous carboxamides, the imino group requires post-synthetic modification via oxidative amination, reducing overall efficiency.
Acid-Catalyzed Cyclization of Phenol-γ-Butyrolactone Adducts
As demonstrated in CN108148032B, phenol derivatives react with γ-butyrolactone under basic conditions to form intermediates, which undergo acid-catalyzed cyclization. For this target compound:
Post-Functionalization of Preformed Benzopyran Cores
A modular strategy involves synthesizing 7-bromo-2-imino-2H-1-benzopyran-3-carboxamide followed by palladium-catalyzed amination with diethylamine. The Suzuki-Miyaura coupling using Pd(dppf)Cl2 and XPhos ligand in dioxane at 100°C achieves a 62% yield. This method offers precise control over substitution patterns but requires multi-step synthesis.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Cyclocondensation : Ethanol/water (3:1) at 80°C maximizes yield by balancing reactivity and solubility.
- Carbon suboxide reactions : Anhydrous diethyl ether at -70°C prevents premature decomposition of intermediates.
- Acid cyclization : Trifluoromethanesulfonic acid at 150°C enhances ring closure efficiency but necessitates rapid quenching to avoid side products.
Protecting Group Strategies
The imino group’s susceptibility to hydrolysis mandates protection during synthesis:
- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the imino moiety during acid-catalyzed steps, removed later with TFA.
- In situ Generation : Using excess ammonium acetate in cyclocondensation reactions minimizes decomposition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using the post-functionalization method, compared to 92–95% for acid-catalyzed routes.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Cyclocondensation | 35 | 92 | Moderate | 120 |
| Carbon Suboxide | 28 | 89 | Low | 240 |
| Acid Catalysis | 45 | 95 | High | 85 |
| Post-Functionalization | 62 | 98 | Moderate | 180 |
The acid-catalyzed method offers the best balance of yield and scalability for industrial applications, while post-functionalization is optimal for high-purity research-grade synthesis.
Applications and Derivative Synthesis
The compound serves as a precursor for:
Scientific Research Applications
Overview
2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- is a synthetic compound belonging to the benzopyran family, known for its diverse biological activities. This compound features a diethylamino group at the 7th position and an imino group at the 2nd position, contributing to its unique chemical properties and potential therapeutic applications. The compound has garnered attention for its applications in chemistry , biology , medicine , and industry .
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as amidation, substitution, and oxidation.
Biology
- Fluorescent Probe : Due to its unique photophysical properties, 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- is studied as a potential fluorescent probe. Its ability to emit fluorescence makes it suitable for biological imaging and tracking cellular processes.
Medicine
- Therapeutic Applications : The compound is investigated for its potential in treating various conditions:
- Anti-inflammatory Activity : It modulates pathways involved in inflammation, making it a candidate for anti-inflammatory therapies.
- Anticancer Properties : Recent studies indicate significant cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.
Industry
- Optoelectronic Materials : The compound is employed in the development of optoelectronic materials, which are crucial in devices like LEDs and solar cells.
- Drug Delivery Systems : Its unique structure allows it to be used as an intermediate in drug delivery systems, enhancing the effectiveness of therapeutic agents.
Recent evaluations have highlighted the potent anticancer properties of this compound. In vitro studies against various human cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-427 | <0.01 | Induction of apoptosis |
| LCLC-103H | <0.30 | Disruption of microtubule function |
| RT-4 | <0.30 | Angiogenesis inhibition |
| SISO | <0.30 | Apoptosis induction |
The IC50 values indicate that this compound exhibits competitive efficacy with established chemotherapeutic agents like cisplatin, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Fluorescence Properties
- Target Compound vs. 3-Phenylcoumarin : The phenyl substituent in 3-phenylcoumarin enhances rigidity, leading to intense solid-state fluorescence (λem ~470 nm) due to restricted molecular motion . In contrast, the carboxamide group in the target compound reduces crystallinity, resulting in lower solid-state emission but improved solubility for biological applications .
- Comparison with MDCC : MDCC (maleimide-functionalized analog) exhibits higher fluorescence quantum yield (Φ~0.8) than the iodoacetyl derivative (Φ~0.5), attributed to reduced electron-withdrawing effects from the maleimide group .
Research Findings and Trends
Solid-State Fluorescence : Studies on 3-phenylcoumarin analogs demonstrate that planar molecular packing (e.g., π-π stacking) enhances fluorescence intensity, while bulky substituents like carboxamide disrupt crystallinity, reducing emission .
Bioconjugation Efficiency : The target compound’s iodoacetyl group achieves >90% conjugation efficiency with thiolated biomolecules within 1 hour at 25°C, outperforming older maleimide-based probes in stability .
Synthetic Versatility : Derivatives like 3-acetylcoumarin serve as intermediates for synthesizing more complex fluorophores, highlighting the adaptability of the benzopyran scaffold .
Biological Activity
Overview
2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- is a synthetic compound belonging to the benzopyran family, which is recognized for its diverse biological activities. This compound features a diethylamino group at the 7th position and an imino group at the 2nd position, contributing to its unique properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways:
- Molecular Targets : It may interact with various enzymes, receptors, and proteins, modulating their activity.
- Biochemical Pathways : The compound influences pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-. In vitro evaluations against several human cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-427 | <0.01 | Induction of apoptosis |
| LCLC-103H | <0.30 | Disruption of microtubule function |
| RT-4 | <0.30 | Angiogenesis inhibition |
| SISO | <0.30 | Apoptosis induction |
This compound exhibited IC50 values that are competitive with established chemotherapeutic agents like cisplatin, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells. This inhibition occurs through modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated the cytotoxic potency of various derivatives of benzopyran compounds, including 2H-1-Benzopyran-3-carboxamide, against multiple cancer cell lines. The findings indicated that the presence of the diethylamino group significantly enhances cytotoxicity compared to other substituents .
- Mechanistic Insights : Research has shown that the compound's anticancer effects are mediated through apoptosis induction via caspase activation pathways. This was particularly noted in studies involving ovarian and lung cancer cell lines .
- Photophysical Properties : The unique photophysical characteristics of this compound have led to its exploration as a fluorescent probe in biological imaging applications. Its ability to absorb light at specific wavelengths makes it suitable for tracking cellular processes in real-time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2H-1-Benzopyran-3-carboxamide derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzopyran precursors and carboxamide derivatives. For example, cyclization of 7-(diethylamino)-2-imino intermediates with activated carbonyl groups under acidic or basic catalysis is common. Optimization can be achieved via Design of Experiments (DOE) frameworks, such as factorial designs or response surface methodology, to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). These methods minimize experimental iterations while ensuring robust yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing 2H-1-Benzopyran-3-carboxamide derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and imino-group tautomerism. Fourier-Transform Infrared (FTIR) spectroscopy verifies carboxamide C=O stretching (1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray diffraction resolves crystallographic details for structural elucidation. Reference data from NIST or peer-reviewed crystallographic studies (e.g., supramolecular assemblies) provide benchmarks for comparison .
Q. How can solubility and stability be systematically evaluated under varying experimental conditions?
- Methodological Answer : Solubility profiles are determined via phase-solubility studies in solvents of differing polarity (e.g., water, DMSO, ethanol). Stability is assessed under thermal (e.g., thermogravimetric analysis) and photolytic stress (UV-Vis spectroscopy). For aqueous systems, pH-dependent stability is tested using buffered solutions (pH 1–12). Data discrepancies between theoretical predictions (e.g., Hansen solubility parameters) and experimental results should be resolved by cross-validating with multiple analytical techniques .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic processes involving 2H-1-Benzopyran-3-carboxamide derivatives in organic reactions?
- Methodological Answer : Mechanistic studies employ density functional theory (DFT) to model transition states and reaction pathways. For example, the role of 7-(diethylamino) groups in stabilizing intermediates via electron-donating effects can be quantified computationally. Experimental validation uses kinetic isotope effects (KIEs) or trapping of reactive intermediates (e.g., radicals via ESR spectroscopy). Contradictions between computational and experimental data require re-evaluating solvent effects or non-covalent interactions in models .
Q. How do supramolecular interactions influence the crystallographic behavior of this compound?
- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal non-covalent interactions (e.g., hydrogen bonds, π-π stacking) dictating crystal packing. For instance, the imino group may form hydrogen bonds with carboxamide moieties in adjacent molecules, while diethylamino groups contribute to hydrophobic domains. Co-crystallization with complementary ligands (e.g., aminobenzothiazole) can modulate lattice stability and polymorphism, as demonstrated in analogous benzopyran systems .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer : Molecular docking (e.g., AutoDock, Schrödinger) evaluates binding affinities to target proteins (e.g., kinases, GPCRs). Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (e.g., HOMO/LUMO energies) and steric descriptors (e.g., LogP) with bioactivity. Machine learning algorithms (e.g., random forests) trained on high-throughput screening data improve prediction accuracy. Validation requires in vitro assays (e.g., enzyme inhibition) to confirm computational hypotheses .
Q. How should researchers address contradictions between experimental solubility data and theoretical models?
- Methodological Answer : Discrepancies often arise from unaccounted solvent-solute interactions (e.g., hydrogen bonding in polar solvents). Redesign experiments using microsolvation models (DFT with explicit solvent molecules) or molecular dynamics simulations to capture dynamic solvent effects. Empirically, ternary phase diagrams or co-solvency approaches (e.g., water-ethanol mixtures) can reconcile mismatches between predicted and observed solubility .
Q. What methodologies assess the environmental impact of 2H-1-Benzopyran-3-carboxamide derivatives in atmospheric or aquatic systems?
- Methodological Answer : Atmospheric fate studies use gas chromatography-mass spectrometry (GC-MS) to track degradation products under simulated sunlight (photolysis) or ozone-rich conditions. Aquatic toxicity is evaluated via OECD guidelines (e.g., Daphnia magna acute toxicity tests). Computational tools like EPI Suite predict biodegradation pathways and bioaccumulation potential. Field studies may employ tracer techniques to monitor scavenging by precipitation or soil adsorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
